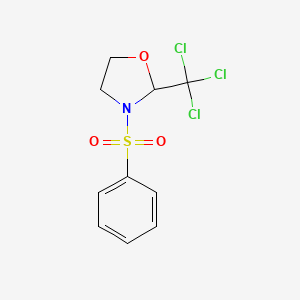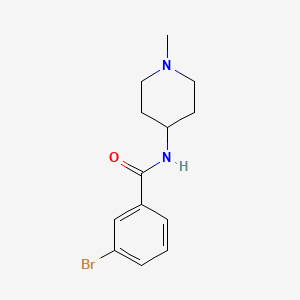
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is not fully understood. However, it has been proposed that it acts as a nucleophile and forms covalent bonds with certain functional groups in proteins and enzymes, leading to their inactivation.
Biochemical and Physiological Effects
Studies have shown that this compound has a broad spectrum of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is its high reactivity and selectivity towards certain functional groups in proteins and enzymes. This makes it a useful tool for studying enzyme activity and protein function. However, its high reactivity can also lead to non-specific binding and off-target effects, which can be a limitation in some experiments.
Future Directions
There are several future directions for the study of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine. One direction is the development of more efficient and selective synthesis methods to improve the yield and purity of the product. Another direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, its potential as a catalyst in organic synthesis reactions could also be further explored.
Synthesis Methods
The synthesis of 3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been achieved through several methods. One of the most commonly used methods is the reaction of trichloromethyl isocyanate with phenylsulfonyl hydrazide in the presence of a base. Another method involves the reaction of trichloromethyl chloroformate with phenylsulfonyl hydrazine in the presence of a base. These methods have been optimized to improve the yield and purity of the product.
Scientific Research Applications
3-(phenylsulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-10(12,13)9-14(6-7-17-9)18(15,16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXVKPBARVWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)

![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)

![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5115646.png)



